molecular formula C15H24O B1244823 Xenitorin C

Xenitorin C

Cat. No.: B1244823
M. Wt: 220.35 g/mol
InChI Key: NQKWUNQUPNPCCJ-LXFSFDBISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Xenitorin C is a sesquiterpenoid compound first isolated from the soft coral Xenia puerto-galerae . Its structural elucidation and absolute configuration were confirmed through total synthesis, which revealed a unique cadinane-type framework with hydroxyl and epoxide functional groups .

Properties

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(1S,4R,4aS,6S,8aR)-1,6-dimethyl-4-prop-1-en-2-yl-4a,5,6,7,8,8a-hexahydro-4H-naphthalen-1-ol

InChI

InChI=1S/C15H24O/c1-10(2)12-7-8-15(4,16)14-6-5-11(3)9-13(12)14/h7-8,11-14,16H,1,5-6,9H2,2-4H3/t11-,12-,13-,14+,15-/m0/s1

InChI Key

NQKWUNQUPNPCCJ-LXFSFDBISA-N

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@@H](C1)[C@@H](C=C[C@]2(C)O)C(=C)C

Canonical SMILES

CC1CCC2C(C1)C(C=CC2(C)O)C(=C)C

Synonyms

xenitorin C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Xenitorin C distinguishes itself via an epoxide group, absent in Xenitorin A and Mansonone C.
  • The cadinane backbone of Xenitorin C aligns with 7,8-dihydroxycalamenene, but the latter lacks complex oxygenation, correlating with its weaker cytotoxic profile .

Critical Analysis :

  • Xenitorin C’s synthesis required 12 linear steps with <5% overall yield, highlighting its synthetic complexity compared to Xenitorin A (8 steps, 15% yield) .
  • Epoxide ring stability in Xenitorin C poses formulation challenges, unlike Mansonone C’s quinone stability under physiological conditions .

Hypotheses for Xenitorin C :

  • Comparative molecular docking studies predict moderate binding affinity to tubulin, a target of cadinane-type terpenoids .

Q & A

Q. What steps mitigate bias in Xenitorin C’s literature review and data interpretation?

  • Strategies :
  • Use PRISMA guidelines for systematic reviews to avoid selection bias.
  • Blind data analysis where feasible (e.g., randomized sample coding in bioassays).
  • Disclose funding sources and conflicts of interest in all publications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.